An In-depth Technical Guide to 5-chloro-1-methyl-1H-1,2,3,4-tetrazole (CAS 67648-50-4): Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-chloro-1-methyl-1H-1,2,3,4-tetrazole (CAS 67648-50-4): Properties, Synthesis, and Applications
Introduction
The tetrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and broad utility in drug design.[1] Although not found in nature, this five-membered, nitrogen-rich heterocycle has become indispensable.[2] A key application of the 1H-tetrazole ring is its function as a non-classical bioisostere for the carboxylic acid group.[3][4] It mimics the acidity and steric profile of a carboxyl group while offering enhanced metabolic stability and lipophilicity, crucial advantages in optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3][5]
Within this important class of compounds, 5-chloro-1-methyl-1H-1,2,3,4-tetrazole (CAS 67648-50-4) emerges as a highly valuable and reactive intermediate. Its structure, featuring a stable methylated tetrazole core and a reactive chlorine atom at the 5-position, makes it a versatile building block for introducing the 1-methyltetrazole motif into more complex molecules. This is particularly significant in the synthesis of certain life-saving antibiotics. For instance, the 1-methyltetrazol-5-ylthio moiety is a critical structural component in second-generation cephalosporin drugs like Cefamandole, contributing to their antibacterial efficacy and pharmacokinetic properties.[6]
This guide provides a comprehensive technical overview of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole, designed for researchers, medicinal chemists, and drug development professionals. It will cover its core physicochemical properties, detail a robust synthesis protocol with mechanistic insights, explore its applications, and outline essential safety and handling procedures.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole are defined by its molecular structure. The presence of the tetrazole ring, a methyl group on the N1 nitrogen, and a chlorine atom on the C5 carbon dictates its reactivity and physical properties.
Caption: 2D Structural Formula of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
| CAS Number | 67648-50-4 | [7] |
| Molecular Formula | C₂H₃ClN₄ | [8] |
| Molecular Weight | 118.52 g/mol | [9] |
| Monoisotopic Mass | 118.00462 Da | [8] |
| IUPAC Name | 5-chloro-1-methyl-1H-tetrazole | [8] |
| SMILES | CN1C(=NN=N1)Cl | [8] |
| InChI Key | DZHZPUBHGIUESP-UHFFFAOYSA-N | [8] |
| Predicted XlogP | 0.5 | [8] |
Synthesis and Mechanistic Considerations
Overview of Tetrazole Synthesis
The most prevalent and robust method for constructing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3][4] This approach is favored for its versatility and atom economy. Various catalysts, including zinc, copper, and other Lewis acids, are often employed to facilitate the reaction under milder conditions and improve yields.[3][10] For the synthesis of 1,5-disubstituted tetrazoles like the target compound, a multi-step sequence starting from a readily available precursor is typically required.
Exemplary Synthesis Protocol
The following protocol describes a reliable, two-step synthesis of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole. The process begins with the formation of a tetrazole-5-thiol intermediate, which is subsequently converted to the final chlorinated product.
Step 1: Synthesis of Sodium 1-methyl-1H-tetrazole-5-thiolate
-
Rationale: This step builds the core 1-methyltetrazole ring structure. Methyl isothiocyanate serves as the C-N building block, which undergoes cycloaddition with sodium azide. Water is an effective and green solvent for this transformation.
-
Materials:
-
Methyl isothiocyanate (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium azide in deionized water.
-
Causality Note: Using a slight excess of sodium azide ensures complete consumption of the starting isothiocyanate.
-
-
Slowly add methyl isothiocyanate to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The resulting aqueous solution of sodium 1-methyl-1H-tetrazole-5-thiolate is typically used directly in the next step without isolation.
-
Step 2: Oxidative Chlorination to 5-chloro-1-methyl-1H-1,2,3,4-tetrazole
-
Rationale: This step replaces the thiol group with a chlorine atom. An oxidative chlorinating agent, such as chlorine gas or sulfuryl chloride in an appropriate solvent system, is used. The reaction proceeds via a sulfenyl chloride intermediate.
-
Materials:
-
Aqueous solution of sodium 1-methyl-1H-tetrazole-5-thiolate (from Step 1)
-
Sulfuryl chloride (SO₂Cl₂) (2.0-3.0 equiv)
-
Acetonitrile or Dichloromethane (DCM)
-
Ice bath
-
-
Procedure:
-
Transfer the aqueous solution from Step 1 to a jacketed reaction vessel equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂ gases).
-
Add an equal volume of acetonitrile or DCM and cool the biphasic mixture to 0-5 °C using an ice bath.
-
Slowly add sulfuryl chloride dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Causality Note: Exothermic reaction. Slow addition and cooling are critical to prevent side reactions and ensure safety. The excess sulfuryl chloride ensures complete conversion of the thiol.
-
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by LC-MS for the disappearance of the thiol intermediate and the appearance of the product mass (m/z 119.01 for [M+H]⁺).[8]
-
Upon completion, carefully transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench excess acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography or distillation to obtain pure 5-chloro-1-methyl-1H-1,2,3,4-tetrazole.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole.
Applications in Research and Drug Development
Role as a Synthetic Building Block
The primary value of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole lies in its utility as a reactive intermediate. The chlorine atom at the 5-position is a competent leaving group, readily displaced by a variety of nucleophiles, particularly thiols. This reactivity is the linchpin for its most significant application.
Precursor to Cephalosporin Antibiotics
The 1-methyl-1H-tetrazol-5-ylthio (TMT) side chain is a crucial structural feature in several second and third-generation cephalosporin antibiotics, including Cefamandole and Latamoxef.[6] This side chain is directly installed by reacting the cephalosporin core with a suitable thiol, which is generated from an intermediate like 5-chloro-1-methyl-1H-1,2,3,4-tetrazole. The TMT group is known to enhance the antibacterial spectrum and potency of these drugs. Therefore, 5-chloro-1-methyl-1H-1,2,3,4-tetrazole serves as a key advanced intermediate in the industrial synthesis of these life-saving medicines.
Broader Applications in Medicinal Chemistry
Beyond antibiotics, the 1-methyltetrazole scaffold appears in various biologically active compounds. It is explored in the development of agents for treating hypertension, cancer, and viral infections.[1][5] The ability to use 5-chloro-1-methyl-1H-1,2,3,4-tetrazole to introduce this scaffold makes it a valuable tool for lead optimization and the creation of new chemical entities in drug discovery programs.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-chloro-1-methyl-1H-1,2,3,4-tetrazole should always be consulted from the supplier, a hazard assessment can be made based on structurally related compounds.
-
Hazards Identification: Related chloromethyl and chloro-phenyl tetrazoles are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[11][12] Some tetrazole compounds may also be harmful if swallowed.[9]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Prevent contact with skin and eyes.[14]
-
Keep away from heat, sparks, and open flames.[12]
-
-
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately seek specialized medical attention.[12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
Conclusion
5-chloro-1-methyl-1H-1,2,3,4-tetrazole is more than just a chemical entry in a catalog; it is a pivotal synthetic intermediate with significant industrial and research applications. Its value is anchored in the strategic importance of the 1-methyltetrazole moiety in medicinal chemistry, most notably in the construction of essential cephalosporin antibiotics. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers and developers to effectively leverage this versatile building block in the ongoing quest for novel and improved therapeutics.
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